DL-Homocysteine-d4

Description

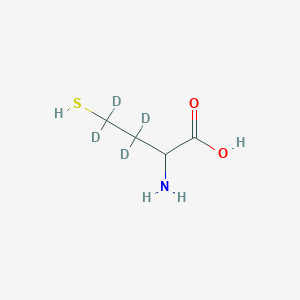

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is DL-Homocysteine-d4 and its chemical structure

An In-Depth Technical Guide to DL-Homocysteine-d4

Introduction

This compound is the deuterium-labeled form of DL-Homocysteine, a non-proteinogenic α-amino acid derived from the metabolism of methionine.[1][] Due to its stable isotopic label, this compound serves as an invaluable tool in clinical and research settings, primarily as an internal standard for the precise quantification of endogenous homocysteine in biological samples.[1] Elevated levels of homocysteine are recognized as a risk factor for cardiovascular disease, making accurate measurement critical for both research and diagnostics.[3] This guide provides a comprehensive overview of this compound, its chemical properties, applications, and a typical experimental workflow for its use.

Chemical Structure and Properties

This compound is structurally identical to DL-homocysteine, except that four hydrogen atoms on the ethyl group have been replaced with deuterium atoms. This substitution results in a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry, without significantly altering its chemical behavior during sample preparation and chromatographic separation.

Caption: Chemical structure of DL-Homocysteine-3,3,4,4-d4.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid | [4] |

| Synonym | DL-2-Amino-4-mercaptobutyric Acid-d4 | [5][6] |

| Molecular Formula | C₄H₅D₄NO₂S or HSCD₂CD₂CH(NH₂)COOH | [4][5][6][7][8] |

| Molecular Weight | 139.21 g/mol | [5][6][7][9] |

| CAS Number (Labeled) | 416845-90-4 | [1][5][6][10] |

| CAS Number (Unlabeled) | 454-29-5 | [4][5][6] |

| Isotopic Purity | ≥98 atom % D | [6] |

| Chemical Purity | >95% | [4][6] |

| Physical Form | Neat/Solid | [4][9] |

| Storage Conditions | Store refrigerated (+2°C to +8°C) or frozen (-20°C), protect from light. | [4][5][9] |

Core Applications in Research and Development

The primary application of this compound is as an internal standard in analytical methodologies, particularly for mass spectrometry-based quantification of total homocysteine (tHcy) in biological matrices like plasma and serum.[1][11][12] Its utility spans several research fields:

-

Clinical Mass Spectrometry: For diagnosing and monitoring hyperhomocysteinemia.

-

Metabolomics: As a standard for studies investigating methionine metabolism pathways.[5][9]

-

Drug Development: In preclinical and clinical trials to assess the effect of therapeutic interventions on homocysteine levels.

-

Biomolecular NMR: In structural and functional studies of proteins that interact with homocysteine.[5][9]

Experimental Protocol: Quantification of Total Homocysteine in Plasma

The following section details a generalized workflow for the determination of total homocysteine in human plasma for clinical research using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology

-

Preparation of Standards: Stock solutions of DL-homocysteine and the internal standard, this compound, are prepared in deionized water.[11] Calibration curves are generated by spiking a matrix (e.g., charcoal-stripped plasma) with known concentrations of homocysteine.

-

Sample Preparation:

-

Reduction: In plasma, homocysteine exists in various forms: free, protein-bound, and as disulfide dimers (homocystine).[13] To measure total homocysteine, a reduction step is necessary. A 50 µL plasma or serum sample is mixed with 50 µL of a reducing agent solution (e.g., containing Tris(2-carboxyethyl)phosphine - TCEP) and 50 µL of the this compound internal standard solution.[13] The mixture is incubated for approximately 5-10 minutes at room temperature to convert all forms of homocysteine to their free thiol form.[13]

-

Protein Precipitation: After reduction, proteins are precipitated by adding a solvent like acetonitrile or by using trichloroacetic acid.[11] This step is crucial to prevent clogging of the LC column and to remove interfering matrix components.

-

Centrifugation & Dilution: The sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is transferred to a new vial or microtiter plate for analysis.[12] A final dilution with a water/formic acid mixture may be performed before injection.[12]

-

-

LC-MS/MS Analysis:

-

Chromatography: The prepared sample is injected into an LC system, typically using a C8 or C18 reversed-phase column for separation.[11][12] An isocratic or gradient elution with a mobile phase consisting of water and acetonitrile, often containing an ion-pairing agent like heptafluorobutyric acid (HFBA) or an acid like formic acid, is used to achieve chromatographic separation.[11][12]

-

Mass Spectrometry: The eluent is directed to a tandem mass spectrometer operating in electrospray positive ionization (ESI+) mode.[12] Detection is performed using Selected Reaction Monitoring (SRM).[11][13] The instrument is set to monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

-

-

Data Analysis: The peak area ratio of the analyte (homocysteine) to the internal standard (this compound) is calculated. This ratio is plotted against the known concentrations of the prepared calibrators to generate a linear calibration curve.[12] The concentration of total homocysteine in the unknown samples is then determined by interpolating their peak area ratios from this curve.

Caption: Experimental workflow for plasma total homocysteine (tHcy) analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | TRC-H591297-10MG | LGC Standards [lgcstandards.com]

- 5. DL-Homocysteine (3,3,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. DL-HOMOCYSTEINE (3,3,4,4-D4, 98%), Creative Peptides L-Iso-0319 - Creative Peptides [creative-peptides.com]

- 8. keyorganics.net [keyorganics.net]

- 9. DL-Homocysteine (3,3,4,4-Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-8259-0.1 [isotope.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. academic.oup.com [academic.oup.com]

- 12. waters.com [waters.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

physical and chemical properties of deuterated homocysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated homocysteine, with a primary focus on DL-Homocysteine-d4. It is intended to be a valuable resource for researchers utilizing this stable isotope-labeled compound in metabolic studies, as an internal standard for quantitative analysis, and in drug development.

Introduction to Deuterated Homocysteine

Deuterated homocysteine is a form of homocysteine where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The most commonly used variant in research is this compound, where four hydrogen atoms on the carbon backbone are substituted with deuterium. This isotopic labeling does not significantly alter the chemical reactivity of the molecule but provides a distinct mass difference, making it an invaluable tool in mass spectrometry-based analytical methods.[1] Its primary application is as an internal standard in the quantification of endogenous homocysteine in biological samples, a crucial biomarker for various physiological and pathological states.[2] The increased mass allows for clear differentiation between the analyte and the standard, leading to more accurate and precise measurements.[3]

Physical and Chemical Properties

| Property | Value (this compound) | Value (DL-Homocysteine) | Reference |

| Chemical Formula | C₄H₅D₄NO₂S | C₄H₉NO₂S | [4] |

| Molecular Weight | 139.21 g/mol | 135.18 g/mol | [5] |

| CAS Number | 416845-90-4 | 454-29-5 | [5] |

| Appearance | White to off-white solid/powder | White crystalline powder | [1][6] |

| Melting Point | Data not available | 234–235 °C (decomposes) | [] |

| pKa | Data not available | 2.25 | [] |

| Solubility | Water: 25 mg/mL (requires sonication) DMSO: 1 mg/mL (requires sonication) | Soluble in water | [1] |

| Isotopic Purity | Typically ≥98% | Not Applicable | [5] |

Experimental Protocols

Synthesis and Purification of Deuterated Homocysteine

A specific, detailed protocol for the synthesis of this compound is not widely published in readily accessible literature, as it is a commercially available standard. However, a general approach for the deuteration of amino acids involves H/D exchange reactions. A generalized protocol based on available literature for deuterating amino acids is as follows:

General Procedure for α-Deuteration of Amino Acid Derivatives:

-

Dissolve the amino acid derivative (e.g., a protected form of homocysteine) in a deuterated solvent such as ethanol-d (EtOD).

-

Add a base, for example, sodium ethoxide (NaOEt), to the solution at a specified temperature.

-

Allow the reaction to stir for a defined period to facilitate the exchange of protons with deuterium from the solvent.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the deuterated solvent under reduced pressure.

-

Extract the product using an appropriate organic solvent, such as ethyl acetate.

-

Dry the organic fraction and concentrate it under reduced pressure.

-

Purify the resulting α-deuterated amino acid derivative using flash chromatography on silica gel.[8]

Note: The purification of deuterated amino acids typically involves standard chromatographic techniques such as column chromatography to separate the labeled compound from any unreacted starting material and byproducts.[9]

Quantification of Homocysteine using Deuterated Internal Standard by LC-MS/MS

Deuterated homocysteine is most commonly used as an internal standard for the accurate quantification of total homocysteine in biological matrices like plasma or serum. The following is a typical workflow.

Sample Preparation:

-

To a 50 µL aliquot of the sample (calibrator, control, or patient plasma/serum), add 50 µL of the internal standard solution (containing a known concentration of deuterated homocystine, such as homocystine-d8).

-

Add 50 µL of a reducing agent (e.g., dithiothreitol or DTT) to release protein-bound homocysteine and reduce homocystine to homocysteine.

-

Incubate the mixture at room temperature for approximately 5-10 minutes.

-

Add 200 µL of a precipitation reagent (e.g., an organic solvent like methanol or acetonitrile) to precipitate proteins.

-

Vortex the mixture and incubate at 4°C for 5 minutes, followed by centrifugation to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or plate for LC-MS/MS analysis.[8]

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The prepared sample is injected onto an LC system, typically with a C8 or C18 reversed-phase column. An isocratic elution with a mobile phase such as aqueous methanol containing a small percentage of formic acid is commonly used to separate homocysteine from other sample components.

-

Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both endogenous homocysteine and the deuterated internal standard.

-

Homocysteine (tHcy): m/z 136 → m/z 90

-

Deuterated Homocysteine (Hcy-d4): m/z 140 → m/z 94[10]

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of homocysteine in the sample against a calibration curve.

Mandatory Visualizations

Homocysteine Metabolic Pathways

Caption: Metabolic pathways of homocysteine, including remethylation and transsulfuration.

Experimental Workflow for LC-MS/MS Analysis

References

- 1. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 2. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Melting properties of amino acids and their solubility in water | Semantic Scholar [semanticscholar.org]

- 4. Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Compounds [simsonpharma.com]

- 6. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iiste.org [iiste.org]

- 10. researchgate.net [researchgate.net]

Technical Guide to DL-Homocysteine-d4: Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for DL-Homocysteine-d4. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their work. This document details the key quality attributes of this compound, outlines the analytical methodologies used to determine these specifications, and provides context for its application, particularly as an internal standard in quantitative analyses.

Compound Specifications

This compound is a deuterated form of the amino acid homocysteine, a critical intermediate in methionine metabolism. Its primary application in a research setting is as an internal standard for the accurate quantification of endogenous homocysteine in biological samples using mass spectrometry-based methods.[1] The specifications for this compound are critical to ensure the accuracy and reproducibility of such assays.

The following tables summarize the typical physical and chemical properties of this compound as compiled from various commercial suppliers.

Table 1: General Properties of this compound

| Property | Specification | Source(s) |

| Chemical Name | DL-2-Amino-4-mercaptobutyric-3,3,4,4-d4 acid | [2] |

| Molecular Formula | C₄H₅D₄NO₂S | [1] |

| Molecular Weight | 139.21 g/mol | [1][2][3] |

| CAS Number | 416845-90-4 | [1][2][4] |

| Appearance | White to off-white solid | [1] |

Table 2: Quality Specifications for this compound

| Parameter | Specification | Source(s) |

| Chemical Purity | ≥95% to ≥98% | [2][3][5][6][7] |

| Isotopic Enrichment | ≥98 atom % D | [2] |

| Storage Conditions | Store at -20°C to +8°C, protected from light | [4][5] |

| Solubility | Soluble in aqueous solutions |

Metabolic Pathway Context

To appreciate the significance of measuring homocysteine levels, it is essential to understand its role in cellular metabolism. Homocysteine lies at a key branch point in the metabolism of methionine. It can be either remethylated to form methionine or undergo transsulfuration to generate cysteine. This pathway is crucial for cellular methylation reactions and the synthesis of the antioxidant glutathione.

Experimental Protocols for Quality Assessment

The quality specifications of this compound are verified through a series of analytical tests. The following sections detail the typical experimental protocols for these analyses.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Chemical purity is often assessed using HPLC with fluorescence detection. This method requires derivatization of the thiol group of homocysteine to render it fluorescent.

Methodology:

-

Sample Preparation:

-

A stock solution of this compound is prepared in a suitable buffer.

-

To reduce any disulfide bonds, a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is added.[8][9]

-

Proteins, if present in a matrix, are precipitated with an acid like trichloroacetic acid and removed by centrifugation.[9]

-

The supernatant is then mixed with a derivatizing agent, such as 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F), and incubated to allow for the reaction to complete.[9]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a buffer system, such as potassium dihydrogen phosphate, and an organic modifier like acetonitrile.[10]

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.[10]

-

Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives).[10]

-

-

Data Analysis:

-

The purity is calculated by dividing the peak area of the this compound derivative by the total area of all peaks in the chromatogram.

-

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the identity and determining the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a solvent compatible with the LC-MS system (e.g., water with 0.1% formic acid).

-

For analysis in a biological matrix, a protein precipitation step is performed, and this compound is used as the internal standard.[11]

-

-

LC-MS/MS Conditions:

-

Chromatography: A short C8 or C18 column is often used for rapid separation. An isocratic elution with a mobile phase of methanol or acetonitrile in water with a small amount of formic acid is common.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization in positive mode (ESI+) is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high specificity and sensitivity.[12]

-

MRM Transitions: The mass spectrometer is set to monitor the transition of the precursor ion (M+H)+ to a specific product ion. For this compound, the precursor ion is m/z 140, and a common product ion is m/z 94.[12] For unlabeled homocysteine, the transition is m/z 136 -> m/z 90.[12]

-

-

-

Data Analysis:

-

Identity Confirmation: The presence of the correct precursor and product ions at the expected retention time confirms the identity of the compound.

-

Isotopic Enrichment: The relative intensities of the mass signals for this compound (m/z 140) and any residual unlabeled homocysteine (m/z 136) are compared to calculate the isotopic enrichment.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of a compound. For this compound, ¹H NMR and ²H NMR would be the most relevant experiments.

Methodology:

-

Sample Preparation:

-

The this compound solid is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to prepare a solution of appropriate concentration for NMR analysis.

-

-

NMR Experiment:

-

¹H NMR: This experiment is used to detect the presence of protons. In a highly enriched this compound sample, the signals corresponding to the protons at the 3 and 4 positions should be significantly reduced or absent compared to the spectrum of unlabeled homocysteine. The remaining proton signals (at the α-carbon and on the thiol and amine groups) confirm the backbone structure.

-

²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at the 3 and 4 positions, confirming the location of the isotopic labels.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

-

Data Analysis:

-

The chemical shifts, coupling patterns (if any), and integrals of the observed signals in the ¹H and ²H NMR spectra are analyzed to confirm that the structure is consistent with this compound and to assess the degree of deuteration.

-

Applications in Research and Drug Development

This compound is an indispensable tool in clinical and preclinical research for the following applications:

-

Internal Standard in Quantitative Bioanalysis: Its most common use is as an internal standard in LC-MS/MS assays for the quantification of total homocysteine in plasma, serum, and other biological fluids.[1] The stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

-

Metabolic Flux Analysis: In studies of methionine metabolism, this compound can be used as a tracer to follow the metabolic fate of homocysteine through various biochemical pathways.

-

Clinical Research: Accurate measurement of homocysteine is crucial in studies investigating its role as a risk factor for cardiovascular disease, neurodegenerative disorders, and other pathological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. DL-Homocysteine (3,3,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. DL-Homocysteine (3,3,4,4-Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-8259-0.1 [isotope.com]

- 5. This compound | TRC-H591297-10MG | LGC Standards [lgcstandards.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. DL-HOMOCYSTEINE | Eurisotop [eurisotop.com]

- 8. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. frontierspartnerships.org [frontierspartnerships.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Stable Isotope-Labeled Standards in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic and intricate world of metabolomics, the pursuit of accurate and reproducible data is paramount. As a powerful tool for understanding the complexities of cellular metabolism, metabolomics provides a snapshot of the physiological state of a biological system. However, the inherent variability in sample preparation and analytical instrumentation can pose significant challenges to obtaining reliable quantitative results. This technical guide delves into the core principles and methodologies surrounding the use of stable isotope-labeled (SIL) standards, an essential component for achieving high-quality, quantifiable data in metabolomics research and drug development.

Core Principles: Why Stable Isotope Labeling is the Gold Standard

Stable isotope labeling involves the substitution of one or more atoms in a metabolite with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1] These labeled compounds are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry (MS) due to their mass difference.[2] This unique characteristic makes them ideal internal standards for a variety of applications in metabolomics.

The primary advantages of using SIL standards include:

-

Accurate Quantification through Isotope Dilution: This is the gold standard for absolute quantification in metabolomics.[3] A known amount of a heavy-labeled standard is spiked into a biological sample at the earliest stage of sample preparation.[4] The ratio of the endogenous (light) metabolite to the spiked (heavy) standard is then measured by MS. Since the light and heavy forms co-elute and experience the same extraction inefficiencies and matrix effects, this ratio provides a highly accurate measure of the absolute concentration of the endogenous metabolite.[3][4]

-

Correction for Matrix Effects: Biological matrices are complex mixtures that can interfere with the ionization of target analytes in the mass spectrometer, leading to ion suppression or enhancement. Because SIL standards have nearly identical physicochemical properties to the analytes of interest, they experience the same matrix effects.[4][5] By normalizing the signal of the endogenous metabolite to its labeled internal standard, these variations can be effectively corrected.

-

Improved Precision and Reproducibility: SIL standards account for variability introduced during sample handling, extraction, and analysis, leading to more precise and reproducible measurements across different samples and batches.[6][7]

-

Metabolite Identification and Pathway Tracing: Introducing a labeled substrate into a biological system allows researchers to trace its metabolic fate.[1] By analyzing the incorporation of the heavy isotope into downstream metabolites, it is possible to elucidate metabolic pathways and quantify metabolic fluxes.[8][9] This technique, known as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone.[8]

Key Applications of Stable Isotope-Labeled Standards

The versatility of SIL standards makes them indispensable in a wide range of metabolomics applications:

-

Metabolic Flux Analysis (MFA): MFA is a powerful technique for quantifying the rates of metabolic reactions within a cell or organism.[8] By introducing a ¹³C-labeled substrate like glucose or a ¹⁵N-labeled substrate like glutamine, researchers can track the flow of these atoms through central carbon metabolism and other pathways.[9][10] This provides critical insights into how cells reprogram their metabolism in response to genetic perturbations, disease states, or drug treatments.[8][9][10]

-

Quantitative Metabolomics: For both targeted and untargeted metabolomics studies, SIL standards are crucial for obtaining accurate quantitative data. In targeted analysis, a specific set of metabolites is quantified using a corresponding panel of labeled internal standards.[5] In untargeted approaches, a mixture of labeled standards representing different chemical classes can be used to improve the reliability of relative quantification.[11]

-

Drug Development: In the pharmaceutical industry, SIL standards are used to elucidate the mechanism of action of drugs by observing how they perturb metabolic fluxes.[1] They are also essential for pharmacokinetic and pharmacodynamic (PK/PD) studies to accurately quantify drug metabolites in biological fluids.

Experimental Protocols: A Practical Guide

The successful implementation of stable isotope labeling in metabolomics relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Protocol 1: ¹³C-Labeling of Adherent Cancer Cells for Metabolic Flux Analysis

This protocol describes the use of uniformly labeled [U-¹³C₆]-glucose to trace its metabolism through glycolysis and the TCA cycle in adherent cancer cells.

Materials:

-

Adherent cancer cell line (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

[U-¹³C₆]-Glucose

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80% Methanol (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid nitrogen

Procedure:

-

Cell Seeding and Growth: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of labeling. Culture cells in standard growth medium.

-

Media Switch: To initiate labeling, aspirate the standard medium and wash the cells once with pre-warmed PBS. Replace the standard medium with pre-warmed labeling medium (glucose-free DMEM supplemented with [U-¹³C₆]-glucose to the desired concentration and 10% dFBS).

-

Labeling: Incubate the cells in the labeling medium for a predetermined time to achieve isotopic steady-state. This can range from a few hours to over 24 hours depending on the metabolic pathway of interest.

-

Metabolite Quenching and Extraction:

-

Place the 6-well plate on ice.

-

Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Flash-freeze the tubes in liquid nitrogen.

-

-

Sample Preparation for Analysis:

-

Thaw the samples on ice.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.

-

Protocol 2: Stable Isotope Dilution for Absolute Quantification of Amino Acids in Plasma

This protocol outlines the use of a commercially available mixture of ¹³C and ¹⁵N-labeled amino acids for the absolute quantification of endogenous amino acids in plasma samples by LC-MS/MS.

Materials:

-

Human plasma samples

-

Stable isotope-labeled amino acid standard mix (e.g., containing [U-¹³C₆]-Leucine, [U-¹⁵N₂]-Lysine, etc.)

-

Acetonitrile, ice-cold

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, combine 50 µL of plasma with a known amount of the stable isotope-labeled amino acid standard mix.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

-

Protein Precipitation:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the samples onto the LC-MS/MS system.

-

Develop a chromatographic method that separates the amino acids of interest.

-

Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both the endogenous (light) and the labeled (heavy) amino acids.

-

-

Data Analysis:

-

Integrate the peak areas for both the light and heavy forms of each amino acid.

-

Calculate the peak area ratio (Light/Heavy).

-

Using a calibration curve generated with known concentrations of unlabeled amino acids and a fixed concentration of the labeled standards, determine the absolute concentration of each amino acid in the plasma samples.

-

Quantitative Data Presentation

The use of SIL standards allows for the generation of precise quantitative data. The following tables summarize typical data obtained from metabolomics studies using these standards.

Table 1: Absolute Quantification of Amino Acids in Human Plasma using Stable Isotope Dilution LC-MS/MS. This table presents the mean concentrations and standard deviations of several amino acids quantified in human plasma samples using a stable isotope dilution method. The low coefficients of variation (CV) highlight the high precision of this technique.

| Amino Acid | Mean Concentration (µM) | Standard Deviation (µM) | Coefficient of Variation (%) |

| Alanine | 350.2 | 15.8 | 4.5 |

| Leucine | 135.7 | 6.1 | 4.5 |

| Isoleucine | 65.4 | 3.3 | 5.1 |

| Valine | 240.1 | 11.5 | 4.8 |

| Proline | 210.9 | 12.7 | 6.0 |

| Glutamine | 650.5 | 39.0 | 6.0 |

| Phenylalanine | 60.3 | 2.7 | 4.5 |

| Tyrosine | 55.8 | 3.1 | 5.6 |

Data is hypothetical and for illustrative purposes.

Table 2: Relative Metabolic Fluxes through Central Carbon Metabolism in Cancer Cells. This table shows the relative flux rates through key pathways of central carbon metabolism in a cancer cell line, determined by ¹³C metabolic flux analysis using [U-¹³C₆]-glucose. The data is normalized to the glucose uptake rate.

| Metabolic Pathway | Relative Flux (%) |

| Glycolysis | 100 |

| Pentose Phosphate Pathway (Oxidative) | 15 |

| TCA Cycle (from Pyruvate) | 10 |

| Lactate Production | 85 |

| Anaplerosis (from Glutamine) | 40 |

Data is hypothetical and for illustrative purposes, based on typical observations in cancer cell metabolism.[3][10]

Visualization of Metabolic Pathways and Experimental Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex data generated in metabolomics studies. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

Experimental Workflow for Stable Isotope-Resolved Metabolomics

Caption: General workflow for a stable isotope-resolved metabolomics experiment.

Central Carbon Metabolism and the Warburg Effect

Caption: Simplified diagram of central carbon metabolism highlighting the Warburg effect.

mTOR Signaling and its Impact on Metabolism

Caption: Overview of the mTOR signaling pathway and its regulation of metabolic processes.

Conclusion

Stable isotope-labeled standards are not merely an accessory but a fundamental requirement for robust and reliable metabolomics research. From enabling precise absolute quantification and correcting for analytical variability to elucidating complex metabolic pathways, their role is indispensable. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of the principles and protocols outlined in this guide will pave the way for generating high-quality, impactful data that can accelerate discoveries in basic research and the development of new therapeutics. The continued innovation in analytical instrumentation and data analysis software, coupled with the power of stable isotope labeling, promises an even deeper understanding of the metabolome in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to DL-Homocysteine-d4 for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, biochemical pathways, and analytical applications of the deuterated internal standard, DL-Homocysteine-d4.

This technical guide provides a comprehensive overview of this compound, a critical tool for researchers, scientists, and drug development professionals. The document details commercial suppliers and current pricing, delves into the core metabolic pathways of homocysteine, and presents a detailed experimental protocol for its use as an internal standard in quantitative analysis.

Commercial Suppliers and Pricing

This compound is available from a range of specialized chemical suppliers. The following table summarizes commercially available options and their pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk ordering options.

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |

| Cambridge Isotope Laboratories, Inc. | DL-Homocysteine (3,3,4,4-D₄, 98%) | DLM-8259-0.1 | 98% | 0.1 g | $1160.00 |

| DL-Homocysteine (3,3,4,4-D₄, 98%) | DLM-8259-PK | 98% | Not Specified | Request Quote | |

| MedchemExpress | This compound | HY-131093S | >98% | 1 mg | $160.00 |

| 5 mg | $450.00 | ||||

| 10 mg | $700.00 | ||||

| LGC Standards | This compound | TRC-H591297-1MG | >95% (HPLC) | 1 mg | $187.00 |

| TRC-H591297-5MG | 5 mg | $429.00 | |||

| TRC-H591297-10MG | 10 mg | $756.00 | |||

| CDN Isotopes | DL-Homocysteine-3,3,4,4-d4 | D-6452 | 98 atom % D, 95% chemical purity | 0.005 g | In Stock, Login for quote |

| 0.01 g | In Stock, Login for quote | ||||

| Key Organics | This compound | MFCD01317494 | Not Specified | 1 mg | £294.00 |

| 5 mg | £630.00 | ||||

| 10 mg | £1,078.00 | ||||

| ChemScene | This compound | CS-0129262 | ≥98% | Not Specified | Inquire |

| Eurisotop | DL-HOMOCYSTEINE (3,3,4,4-D4, 98%) | DLM-8259-0.1 | 98% | 0.1 G | €1,160.00 |

Biochemical Context: Homocysteine Metabolism

Homocysteine is a non-proteinogenic amino acid that sits at a crucial intersection of two major metabolic pathways: remethylation and transsulfuration.[1] Understanding these pathways is essential for comprehending the biological significance of homocysteine and the utility of its labeled counterpart in research.

The Methionine Cycle and Remethylation

The remethylation pathway, also known as the methionine cycle, is responsible for the regeneration of methionine from homocysteine. This process is vital for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in a vast array of biological reactions.[2] There are two main remethylation reactions. One is dependent on folate (vitamin B9) and cobalamin (vitamin B12), where methionine synthase catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine.[3][4] An alternative pathway, primarily active in the liver, utilizes betaine as the methyl donor in a reaction catalyzed by betaine-homocysteine methyltransferase.[1]

Figure 1. The Methionine Cycle and Remethylation Pathways.

The Transsulfuration Pathway

The transsulfuration pathway provides an alternative fate for homocysteine, converting it to cysteine. This irreversible pathway is particularly important for the regulation of homocysteine levels and for the synthesis of cysteine, a precursor to the major intracellular antioxidant, glutathione.[3] The first committed step is the condensation of homocysteine with serine to form cystathionine, a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS).[1] Cystathionine is then hydrolyzed by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CGL), to yield cysteine and α-ketobutyrate.[1]

Figure 2. The Transsulfuration Pathway.

Experimental Protocol: Quantification of Total Homocysteine in Human Plasma by LC-MS/MS

This compound is widely used as an internal standard for the accurate quantification of total homocysteine in biological samples, such as plasma or serum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[7]

Principle

This method involves the reduction of all forms of homocysteine (free, protein-bound, and disulfide forms) to free homocysteine, followed by protein precipitation and analysis by LC-MS/MS. This compound is added at the beginning of the sample preparation process to mimic the behavior of the endogenous analyte.

Materials and Reagents

-

This compound (Internal Standard)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent

-

Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation

-

Formic acid

-

HPLC-grade water and methanol

-

Human plasma or serum samples

-

Calibrators and quality control samples

Sample Preparation Workflow

The following diagram illustrates the general workflow for sample preparation.

Figure 3. Experimental Workflow for Homocysteine Quantification.

Detailed Protocol

-

Preparation of Working Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of formic acid).

-

Prepare a working internal standard solution by diluting the stock solution.

-

Prepare a working solution of the reducing agent (e.g., 10% w/v DTT in water).

-

Prepare a protein precipitation solution (e.g., 10% w/v TCA in water).

-

-

Sample Treatment:

-

To 100 µL of plasma, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound).

-

Add 20 µL of the reducing agent solution.

-

Vortex briefly and incubate at room temperature for 10-30 minutes to ensure complete reduction of all homocysteine forms.

-

Add 100 µL of the protein precipitation solution.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Analysis by LC-MS/MS:

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

-

Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The transitions monitored are typically:

-

Homocysteine: m/z 136 -> 90

-

This compound: m/z 140 -> 94

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of homocysteine to this compound against the concentration of the calibrators.

-

The concentration of homocysteine in the unknown samples is determined from the calibration curve.

-

This technical guide provides a foundational understanding of this compound for its effective application in a research and development setting. For specific applications, further optimization of the experimental protocol may be required.

References

- 1. Homocysteine metabolism - ProQuest [proquest.com]

- 2. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homocysteine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

DL-Homocysteine-d4: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and application of DL-Homocysteine-d4. This deuterated analog of homocysteine is a critical tool in metabolic research, clinical diagnostics, and drug development, primarily utilized as an internal standard for the accurate quantification of endogenous homocysteine levels in biological samples.

Safety Data Sheet and Handling Guidelines

This section outlines the crucial safety information for this compound, compiled from various supplier safety data sheets. It is imperative to handle this compound in a controlled laboratory environment, adhering to the safety precautions detailed below.

Hazard Identification

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical compound, caution is advised. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Potential hazards include:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

General Advice: Consult a physician and show them the safety data sheet.[1][2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][2]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][2]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

-

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2] Use in a well-ventilated area, such as a laboratory fume hood.[2] Practice good industrial hygiene, including washing hands before breaks and at the end of the workday.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Recommended storage temperatures vary by supplier, ranging from room temperature to refrigerated (+2°C to +8°C) or frozen (-20°C).[1][2][5][6][7][8] It is also advised to protect the compound from light.[1][7] For long-term stability and to prevent hydrogen-deuterium exchange, store as a solid under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[1][2]

-

Skin Protection: Protective gloves and impervious clothing.[1][2]

-

Respiratory Protection: Use a NIOSH/CEN approved respirator when appropriate.[1][2]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C4D4H5NO2S | [6] |

| Molecular Weight | 139.21 g/mol | [7][9] |

| Appearance | White to off-white powder/solid | [2][3] |

| Purity | >95% | [6][10] |

| Isotopic Enrichment | 98 atom % D | [10] |

| Storage Temperature | -20°C to 8°C (varies by supplier) | [1][5][6][7][8] |

| Solubility | Soluble in water | [8] |

| Identifier | Value | Reference |

| CAS Number | 416845-90-4 | [5][6] |

| Unlabeled CAS Number | 454-29-5 | [6][7] |

| InChI Key | FFFHZYDWPBMWHY-LNLMKGTHSA-N | [5] |

Experimental Protocols

This compound is most commonly used as an internal standard in stable isotope dilution assays for the quantification of total homocysteine in biological matrices like plasma or serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, representative protocol adapted from established methods.

Quantification of Total Homocysteine in Plasma using LC-MS/MS

This protocol describes the steps for sample preparation and analysis to determine the concentration of total homocysteine.

3.1.1 Materials and Reagents

-

This compound (as internal standard)

-

DL-Homocysteine (for calibration standards)

-

Tris-(2-carboxyethyl) phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent

-

Trichloroacetic acid (TCA) or Acetonitrile with formic acid for protein precipitation

-

Methanol

-

Water (LC-MS grade)

-

Formic Acid

-

Heptafluorobutyric acid (HFBA) as an ion-pairing agent (optional, for improved chromatography)

-

Plasma or serum samples

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

3.1.2 Preparation of Solutions

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in water.

-

Calibration Standard Stock Solution: Prepare a stock solution of unlabeled DL-Homocysteine in water.

-

Working Calibration Standards: Serially dilute the calibration standard stock solution with a surrogate matrix (e.g., 2% Bovine Serum Albumin) to create a series of calibration standards with known concentrations.

-

Reducing Agent Solution: Prepare a solution of TCEP or DTT in water.

-

Precipitation Solution: Prepare a solution of TCA in water or 0.1% formic acid in acetonitrile.

3.1.3 Sample Preparation

-

Pipette a small volume (e.g., 50-100 µL) of plasma/serum, calibration standard, or quality control sample into a microcentrifuge tube.[10]

-

Add the internal standard solution (containing this compound) to each tube.[10]

-

Add the reducing agent solution to each tube to reduce disulfide bonds and release free homocysteine.[11]

-

Incubate the mixture at room temperature or 37°C for a specified time (e.g., 5-30 minutes).[10]

-

Add the cold precipitation solution to each tube to precipitate proteins.[10]

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.[10]

-

Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

3.1.4 LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C8 or cyano column.

-

Mobile Phase: A gradient of water and acetonitrile, often with an ion-pairing agent like HFBA and/or formic acid to improve peak shape and retention.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Homocysteine (unlabeled): m/z 136 -> 90

-

This compound (internal standard): m/z 140 -> 94[9]

-

-

Optimize other MS parameters (e.g., capillary voltage, source temperature, collision energy) for maximum signal intensity.

-

3.1.5 Data Analysis

-

Integrate the peak areas for both the unlabeled homocysteine and the this compound internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of homocysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a general experimental workflow for using this compound as an internal standard and the key metabolic pathways involving homocysteine.

Diagrams

Caption: Workflow for quantifying homocysteine using this compound.

Caption: Key metabolic pathways of homocysteine.

Caption: Simplified pathway of homocysteine-induced oxidative stress.

References

- 1. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Homocysteine clearance and methylation flux rates in health and end-stage renal disease: association with S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Occurrence and Metabolism of Homocysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine (Hcy) is a sulfur-containing, non-proteinogenic amino acid that serves as a critical intermediate in one-carbon metabolism.[1] Its endogenous concentration is tightly regulated through a complex network of enzymatic pathways, primarily the methionine cycle and the transsulfuration pathway.[2][3] Dysregulation of homocysteine metabolism, leading to elevated plasma levels (hyperhomocysteinemia), is implicated as an independent risk factor for a multitude of clinical pathologies, including cardiovascular and cerebrovascular diseases, neurodegenerative disorders, and pregnancy complications.[3][4][5] This technical guide provides an in-depth overview of the endogenous occurrence and metabolism of homocysteine, detailing the core biochemical pathways, regulatory mechanisms, and quantitative data on its physiological and pathological concentrations. Furthermore, it furnishes detailed experimental protocols for the quantification of homocysteine and the characterization of key enzymes involved in its metabolism, alongside visual representations of these complex systems.

Endogenous Occurrence and Biochemical Pathways

Homocysteine is not obtained from the diet; it is exclusively biosynthesized from the essential amino acid methionine.[6][7] The metabolism of homocysteine is centered at the intersection of two major pathways: the methionine cycle (remethylation) and the transsulfuration pathway (catabolism).[3]

The Methionine Cycle: Remethylation of Homocysteine

The methionine cycle is a ubiquitous pathway occurring in all tissues, responsible for the regeneration of methionine from homocysteine.[2][8] This cycle is crucial for maintaining the supply of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including the methylation of DNA, RNA, proteins, and lipids.

The key steps in the methionine cycle are as follows:

-

Activation of Methionine: Methionine is activated by ATP to form S-adenosylmethionine (SAM) in a reaction catalyzed by methionine adenosyltransferase (MAT) .[9]

-

Transmethylation: SAM donates its methyl group to a variety of acceptor molecules in reactions catalyzed by methyltransferases, yielding S-adenosylhomocysteine (SAH).

-

Hydrolysis of SAH: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH) .[10]

-

Remethylation of Homocysteine: Homocysteine is remethylated back to methionine by one of two enzymes:

-

Methionine Synthase (MS): This vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate (5-MTHF), the active form of folate (vitamin B9), as the methyl donor. This reaction is a critical link between homocysteine and folate metabolism.[3][11]

-

Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine (a derivative of choline) as the methyl donor.[12]

-

The Transsulfuration Pathway: Catabolism of Homocysteine

When methionine is in excess, homocysteine is directed towards the transsulfuration pathway for irreversible catabolism. This pathway, predominantly active in the liver, kidneys, small intestine, and pancreas, leads to the synthesis of cysteine and its downstream products, such as glutathione, a major cellular antioxidant.[2][8][13]

The key steps in the transsulfuration pathway are:

-

Condensation with Serine: Homocysteine condenses with serine to form cystathionine in a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS) .[3][11]

-

Hydrolysis of Cystathionine: Cystathionine is hydrolyzed to cysteine, α-ketobutyrate, and ammonia by the vitamin B6-dependent enzyme cystathionine γ-lyase (CGL) .[11]

Regulation of Homocysteine Metabolism

The flux of homocysteine through either the methionine cycle or the transsulfuration pathway is tightly regulated by the cellular concentrations of key metabolites, primarily S-adenosylmethionine (SAM).[3]

-

High SAM levels , indicative of sufficient methionine, allosterically inhibit methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-MTHF for the methionine synthase reaction, thus downregulating remethylation.[3]

-

Simultaneously, high SAM levels allosterically activate cystathionine β-synthase (CBS), shunting excess homocysteine towards the transsulfuration pathway for catabolism.[3]

This intricate regulatory mechanism ensures that methionine is conserved when its levels are low and catabolized when it is in excess.

Quantitative Data on Homocysteine Levels

Plasma total homocysteine (tHcy) concentrations are a key biomarker for assessing the status of one-carbon metabolism and are associated with various health outcomes. The following tables summarize typical homocysteine levels in different populations and conditions.

Table 1: Plasma Total Homocysteine Levels in Healthy Adults

| Population/Study | Gender | Age Range (years) | Mean ± SD (µmol/L) | Reference Range (µmol/L) |

| Indian Population[14] | Male | All ages | 11.46 ± 2.56 | 6.5 - 16.38 (2.5th-97.5th percentile) |

| Female | All ages | 11.41 ± 2.48 | ||

| Dutch Adults[15] | Male | 31-73 | 11.8 | |

| Female | 31-73 | 10.6 | ||

| Normal Subjects[8] | Male | Adults | 8.4 ± 2.15 | |

| Female | Adults | 7.1 ± 1.18 | ||

| General Guideline[16] | Both | Adults | 5 - 15 |

Table 2: Classification of Hyperhomocysteinemia

| Classification | Plasma Homocysteine Level (µmol/L) | Reference |

| Normal | < 15 | [16] |

| Mild | 15 - 30 | [17] |

| Moderate | 16 - 30 | [16] |

| Intermediate | 31 - 100 | [16] |

| Severe | > 100 | [16] |

Table 3: Homocysteine Levels in Cardiovascular Disease (CVD)

| Study/Population | Condition | Mean Homocysteine Level (µmol/L) | Key Findings |

| Patients with CAD[7] | Coronary Artery Disease (CAD) | 13.6 ± 11 | Higher than controls (12 ± 9), but not statistically significant in this study. |

| Elderly Men[18] | Baseline for CVD study | 15.8 ± 8.2 | Higher Hcy associated with increased prevalence of myocardial infarction. |

| Meta-analysis[19] | Prospective studies | - | Each 5 µmol/L increase in Hcy was associated with a 32% increased risk of cardiovascular mortality. |

| High-risk women[19] | High cardiovascular risk | - | Hyperhomocysteinemia predicts total and cardiovascular mortality. |

Table 4: Factors Influencing Plasma Homocysteine Levels

| Factor | Effect on Homocysteine Levels | Mechanism/Notes |

| Genetic Factors | ||

| MTHFR C677T polymorphism | Increase | Reduced MTHFR enzyme activity, especially with low folate status.[20][21] |

| CBS deficiency | Significant Increase | Impaired transsulfuration pathway, leading to homocystinuria. |

| Nutritional Deficiencies | ||

| Vitamin B12 deficiency | Increase | Required cofactor for Methionine Synthase.[12][22] |

| Folate (Vitamin B9) deficiency | Increase | Substrate (as 5-MTHF) for Methionine Synthase.[22] |

| Vitamin B6 deficiency | Increase | Required cofactor for CBS and CGL in the transsulfuration pathway. |

| Lifestyle Factors | ||

| Smoking | Increase | [23] |

| High coffee consumption | Increase | [23] |

| Alcohol consumption | Decrease | [23] |

| Other Conditions | ||

| Renal disease | Increase | Impaired clearance of homocysteine.[17] |

| Hypothyroidism | Increase | [20] |

Experimental Protocols

Accurate measurement of homocysteine and the activity of related enzymes is crucial for research and clinical diagnostics. The following sections provide detailed methodologies for key assays.

Measurement of Total Plasma Homocysteine by LC-MS/MS

This method is highly sensitive and specific for the quantification of total homocysteine.[24]

4.1.1. Sample Preparation

-

To 50 µL of plasma or serum in a microcentrifuge tube, add 50 µL of internal standard solution (e.g., d8-homocystine) and 50 µL of a reducing agent (e.g., dithiothreitol or TCEP solution).[25]

-

Vortex the mixture for 30 seconds and incubate at room temperature for 5-30 minutes to reduce disulfide bonds.[5][25]

-

Add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile).[5][25]

-

Vortex vigorously for 30 seconds.

-

Incubate at 4°C for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.[25]

-

Transfer the supernatant to an autosampler vial for analysis.

4.1.2. LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A reversed-phase C18 or a specialized polar column (e.g., Raptor Polar X).[5]

-

Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile is typically used.[5]

-

Flow Rate: Typically in the range of 0.4-0.6 mL/min.[5]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.[25]

-

Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for homocysteine and its internal standard. For homocysteine, a common transition is m/z 136.2 -> 90.3.[27]

Measurement of Total Plasma Homocysteine by HPLC with Fluorescence Detection

This is a widely used and robust method for homocysteine quantification.

4.2.1. Sample Preparation and Derivatization

-

Reduction: To 100 µL of plasma, add a reducing agent like tri-n-butylphosphine (TBP) or tris(2-carboxyethyl)phosphine (TCEP).[8][26]

-

Protein Precipitation: Add an equal volume of a precipitating agent such as 10% trichloroacetic acid (TCA), vortex, and centrifuge.[8]

-

Derivatization: Take the supernatant and add a derivatizing agent such as ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[8][26]

-

Incubate the mixture at 60°C for 60 minutes to form a stable fluorescent derivative.[26]

-

The sample is then ready for HPLC analysis.

4.2.2. HPLC Conditions

-

LC System: A standard HPLC system with a fluorescence detector.

-

Column: A reversed-phase C18 column.[26]

-

Mobile Phase: Isocratic elution with a buffer such as 0.1 M acetic acid-acetate buffer, pH 5.5.[26]

-

Flow Rate: Typically around 1.0 mL/min.

-

Fluorescence Detection: Excitation at 385 nm and emission at 515 nm.[26][29]

Cystathionine β-Synthase (CBS) Activity Assay

This assay measures the production of hydrogen sulfide (H₂S), a product of the CBS-catalyzed reaction with cysteine and homocysteine.

4.3.1. Principle CBS utilizes cysteine and homocysteine as substrates to produce H₂S. The H₂S then reacts with a non-fluorescent azido-probe to yield a highly fluorescent amino group, which can be measured kinetically.[30]

4.3.2. Protocol (based on a commercial kit)

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols and determine the protein concentration.

-

Reagent Preparation: Prepare assay buffer, substrate mix (containing cysteine and homocysteine), and fluorescent probe solution as per the kit instructions.

-

Reaction Setup:

-

In a 96-well plate, add sample (lysate), a positive control (purified CBS), and a no-enzyme control.

-

Prepare a master mix containing assay buffer, substrate mix, and the fluorescent probe.

-

Add the master mix to the wells to initiate the reaction.

-

-

Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C for 40-60 minutes, with excitation at ~368 nm and emission at ~460 nm.[30]

-

Calculation: The rate of increase in fluorescence is proportional to the CBS activity in the sample.

Methionine Synthase (MS) Activity Assay

This non-radioactive assay measures the formation of tetrahydrofolate (THF), a product of the MS reaction.[2][31]

4.4.1. Principle The THF produced is converted to methenyltetrahydrofolate (CH⁺=H₄folate) under acidic conditions, which has a strong absorbance at 350 nm.[13]

4.4.2. Protocol

-

Reaction Mixture: Prepare a reaction mix containing potassium phosphate buffer (pH 7.2), DTT, S-adenosylmethionine (AdoMet), L-homocysteine, and hydroxocobalamin (vitamin B12).[13]

-

Enzyme Addition: Add the enzyme sample (e.g., cell lysate) to the reaction mix and incubate at 37°C.[13]

-

Initiate Reaction: Start the reaction by adding the substrate, 5-methyltetrahydrofolate (CH₃-H₄folate), and incubate for a defined period (e.g., 10 minutes) at 37°C.[2]

-

Stop and Derivatize: Stop the reaction by adding an acidic solution (e.g., 5N HCl in 60% formic acid).[13]

-

Heat the mixture at 80°C for 10 minutes to convert THF to CH⁺=H₄folate.[2]

-

Measurement: Cool the samples, centrifuge to pellet precipitated protein, and measure the absorbance of the supernatant at 350 nm.[2]

-

Calculation: The activity is calculated based on the change in absorbance and the extinction coefficient of CH⁺=H₄folate.[2]

Methylenetetrahydrofolate Reductase (MTHFR) Activity Assay

This assay measures the MTHFR-catalyzed conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate in the forward (physiological) direction.[32]

4.5.1. Principle The product, 5-methyltetrahydrofolate, is separated from the substrate and other folates by HPLC and quantified by fluorescence detection.[6]

4.5.2. Protocol

-

Cell Lysate Preparation: Prepare a cytosolic extract from cultured cells (e.g., fibroblasts) and determine the protein concentration.[6]

-

Enzymatic Reaction:

-

Prepare a reaction buffer containing FAD and NADPH.[6]

-

Add the substrate, 5,10-methylenetetrahydrofolate, to the reaction buffer.

-

Initiate the reaction by adding the cell lysate.

-

Incubate at 37°C for a specific time.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding a stopping solution (e.g., acid).

-

Centrifuge to remove precipitated protein.

-

Filter the supernatant before HPLC analysis.[6]

-

-

HPLC Analysis:

-

Quantification: Quantify the amount of 5-methyltetrahydrofolate produced by comparing the peak area to a standard curve.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the logical flow of experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these systems.

Caption: Overview of Homocysteine Metabolism.

Caption: Experimental Workflow for Homocysteine Analysis by LC-MS/MS.

Conclusion

The endogenous metabolism of homocysteine is a finely tuned process critical for cellular methylation reactions and sulfur amino acid homeostasis. Elevated levels of homocysteine are a well-established biomarker for a range of diseases, underscoring the importance of understanding its metabolic regulation. The methodologies presented in this guide provide a robust framework for researchers and drug development professionals to accurately quantify homocysteine and assess the functional status of its key metabolic enzymes. This knowledge is fundamental for elucidating the pathological mechanisms of hyperhomocysteinemia and for the development of targeted therapeutic interventions.

References

- 1. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 3. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. lcms.cz [lcms.cz]

- 6. benchchem.com [benchchem.com]

- 7. jcvtr.tbzmed.ac.ir [jcvtr.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pre-steady-state kinetic analysis of enzyme-monitored turnover during cystathionine β-synthase-catalyzed H(2)S generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]

- 12. Vitamin B12 and homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reference Interval Determination of Total Plasma Homocysteine in an Indian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Homocysteine levels: What it means, symptoms, treatment [medicalnewstoday.com]

- 17. ccjm.org [ccjm.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Elevated homocysteine levels and risk of cardiovascular and all-cause mortality: a meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 21. genomind.com [genomind.com]

- 22. Homocysteine, Vitamin B12 and Folate Level: Possible Risk Factors in the Progression of Chronic Heart and Kidney Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. academic.oup.com [academic.oup.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. eaglebio.com [eaglebio.com]

- 29. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]

- 30. content.abcam.com [content.abcam.com]

- 31. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Total Homocysteine in Human Plasma and Serum using DL-Homocysteine-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the methionine cycle.[1] Elevated levels of total homocysteine (tHcy) in plasma or serum are recognized as an independent risk factor for cardiovascular disease and have been associated with cognitive decline and other health issues.[1][2] Accurate and reliable quantification of tHcy is therefore crucial for both clinical research and diagnostics.

In biological matrices, homocysteine exists in various forms: a small fraction as free reduced homocysteine, and the majority as oxidized disulfides (homocystine), mixed disulfides with other thiols (e.g., cysteine), or protein-bound via disulfide bonds.[3][4] To determine the total homocysteine concentration, a reduction step is necessary to convert all forms into free homocysteine prior to analysis.[3][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive method for tHcy quantification.[2][6] This technique offers high specificity and throughput, overcoming some limitations of traditional methods.[2] The use of a stable isotope-labeled internal standard, such as DL-Homocysteine-d4, is essential for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[7] This application note provides a detailed protocol for the determination of total homocysteine in human plasma and serum using LC-MS/MS with this compound as the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of total homocysteine is depicted below.

Figure 1. A generalized workflow for the LC-MS/MS analysis of total homocysteine.

Methodology

This protocol is a compilation of methodologies reported in various studies.[3][4][5][8][9]

Materials and Reagents

-

DL-Homocysteine

-

This compound (or D8-Homocystine)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA)

-

Trichloroacetic acid (TCA) (optional for precipitation)

-

Human plasma/serum

-

Ultrapure water

Sample Preparation

-

Aliquoting: To 50 µL of plasma or serum sample (calibrator, quality control, or unknown), add 50 µL of the this compound internal standard solution.[3][4]

-

Reduction: Add 50 µL of a reducing agent solution (e.g., TCEP).[3][9] Vortex the mixture and incubate at room temperature for 5-15 minutes to reduce all forms of homocysteine to its free thiol form.[4][10]

-

Protein Precipitation: Add 200 µL of a precipitation solution (e.g., acetonitrile with formic acid) to the reduced sample.[3][4] Vortex vigorously for at least 30 seconds.

-

Centrifugation: Incubate the samples at 4°C for 5 minutes, then centrifuge at 10,000 x g for 5-10 minutes to pellet the precipitated proteins.[3][4]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new vial or 96-well plate for LC-MS/MS analysis.[3]

LC-MS/MS Conditions

-

Liquid Chromatography:

-

System: A UHPLC or HPLC system.[3]

-

Column: A C8 or C18 reversed-phase column is commonly used.[10]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

-

Flow Rate: 0.4 - 0.7 mL/min.[3]

-

Gradient: A rapid gradient or isocratic elution can be employed, with run times typically between 1 to 5 minutes.[3][11]

-

-

Mass Spectrometry: